molecular formula C11H15NO3S B14830680 N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide

N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14830680
M. Wt: 241.31 g/mol
InChI Key: QXRKPGDEMAQWNA-UHFFFAOYSA-N
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Description

N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-5-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-16(14,15)12-10-5-9(4-8-2-3-8)6-11(13)7-10/h5-8,12-13H,2-4H2,1H3

InChI Key

QXRKPGDEMAQWNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)CC2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of methanesulfonyl chloride and 3-(cyclopropylmethyl)-5-hydroxyaniline as starting materials. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.

Uniqueness

N-(3-(Cyclopropylmethyl)-5-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl and hydroxyphenyl groups. These features can confer distinct biological activities and chemical reactivity compared to other sulfonamides .

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